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molecular formula C8H7Cl2NO3 B8574912 1-Chloro-2-[(2-chloroethyl)oxy]-4-nitrobenzene

1-Chloro-2-[(2-chloroethyl)oxy]-4-nitrobenzene

Cat. No. B8574912
M. Wt: 236.05 g/mol
InChI Key: HSVQJMDSXNKITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

A mixture of 2-chloro-5-nitrophenol (4 g, 23 mmol), 1-bromo-2-chloroethane (9 mL, 115 mmol), and K2CO3 (8 g, 58 mmol) in DMF (50 mL) was heated at 80° C. for 18 h. The mixture was diluted with water and extracted several times with EtOAc. The combined organic layers were washed with 1N NaOH (aq) and concentrated in vacuo to yield the title compound and a bromo adduct contaminant.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].Br[CH2:13][CH2:14][Cl:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH2:13][CH2:14][Cl:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
9 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with 1N NaOH (aq)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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